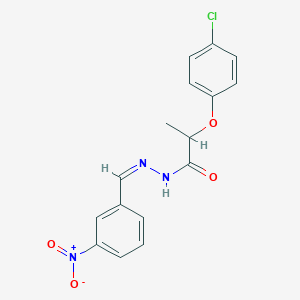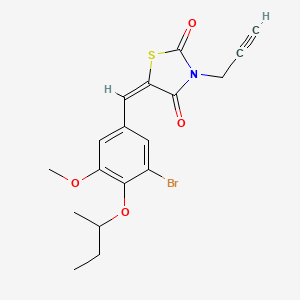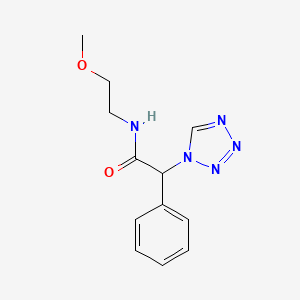![molecular formula C11H13N5 B5398064 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)
1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of certain enzymes. Additionally, in vivo studies have shown that the compound can reduce tumor growth in mice and increase their survival rates.
Advantages and Limitations for Lab Experiments
1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, the compound has been shown to exhibit potent antitumor and antimicrobial activity, making it a useful tool for studying cancer and infectious diseases.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which may limit its usefulness in certain types of studies. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine. One area of research that could be explored is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in other areas of medicine.
Another area of research that could be explored is the development of new antibiotics based on the structure of this compound. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics that can effectively treat infections. 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has shown promise as a potential candidate for the development of new antibiotics.
Conclusion:
In conclusion, 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine involves the reaction of 3-phenylprop-2-en-1-ol with sodium azide in the presence of copper(II) sulfate pentahydrate. The resulting compound is then treated with methyl iodide to obtain the final product.
Scientific Research Applications
1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, it has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-methyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-16-11(13-14-15-16)12-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13,15)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVHDJCIVZPFAJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![4-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile dihydrochloride](/img/structure/B5397999.png)

![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![5-ethyl-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5398025.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine](/img/structure/B5398044.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
![N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398049.png)

![1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)

![2-[4-(6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B5398088.png)